(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
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Overview
Description
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene is a natural aporphine alkaloid isolated from the plant Stephania hainanensis. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of oncology. It has been shown to induce apoptosis and autophagy in human gastric cancer cells, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-oxides typically involves the oxidation of tertiary amines. For (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene, the process can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled environment to ensure the selective oxidation of the amine group without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound would likely involve the extraction of the parent compound, Crebanine, from Stephania hainanensis, followed by its oxidation. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly oxidizing agents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene undergoes various chemical reactions, including:
Oxidation: The primary reaction to form this compound from Crebanine.
Substitution: The N-oxide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Carbon-supported molybdenum-dioxo catalysts, alcohols.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: this compound.
Reduction: Crebanine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.
Biology: Investigated for its cytotoxic effects on cancer cells, particularly gastric cancer cells.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene involves the induction of G2-phase cell cycle arrest, apoptosis, and autophagy in cancer cells. This is achieved through the activation of apoptotic pathways, including the upregulation of proteins such as cleaved caspase-3, cytochrome C, p53, and Bax. Additionally, this compound promotes autophagy by increasing the expression of autophagy-related proteins such as p62, beclin1, and LC3 .
Comparison with Similar Compounds
Oxocrebanine: Another aporphine alkaloid with anti-inflammatory properties.
N-methyl oxocrebanine: A derivative of oxocrebanine with similar pharmacological activities.
Uniqueness: this compound is unique due to its potent cytotoxic effects on gastric cancer cells and its dual ability to induce both apoptosis and autophagy. This dual mechanism of action makes it a particularly promising candidate for cancer therapy .
Properties
CAS No. |
102719-85-7 |
---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-21(22)7-6-11-8-16-20(26-10-25-16)18-12-4-5-15(23-2)19(24-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14?,21-/m1/s1 |
InChI Key |
FCZORVXRVVKVLF-OKKPIIHCSA-N |
SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Isomeric SMILES |
C[N@+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Synonyms |
crebanine N-oxide |
Origin of Product |
United States |
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